4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine
Description
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound featuring a pyrrolo-pyridine scaffold substituted with an iodine atom at position 4 and an amine group at position 5. Its molecular formula is C₇H₆IN₃, with a molecular weight of 259.05 g/mol.
Properties
CAS No. |
1260386-61-5 |
|---|---|
Molecular Formula |
C7H6IN3 |
Molecular Weight |
259.05 |
IUPAC Name |
4-iodo-1H-pyrrolo[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C7H6IN3/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H,(H2,9,11) |
InChI Key |
PYXLJNXUZDXEDZ-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C1C(=CN=C2N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Scaffold Variations
- Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-d]pyrimidine :
- The target compound has a pyrrolo[2,3-c]pyridine core, whereas analogs like 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1416354-36-3) feature a pyrimidine ring instead of pyridine. Pyrimidine derivatives often exhibit enhanced hydrogen-bonding capacity, impacting target binding (e.g., kinase inhibition) .
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 84955-31-7) demonstrates how halogen substitution (Cl vs. I) affects electronic properties and molecular interactions .
Substitution Patterns
- Halogen Position and Type: 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 931115-93-4) highlights the role of iodine at position 5 versus position 4 in the target compound. 4-Iodofuro[2,3-c]pyridin-7-amine (CAS 1326714-64-0) replaces the pyrrole ring with furan, reducing nitrogen content and altering solubility and metabolic stability .
Alkyl and Aryl Modifications :
Physicochemical Properties
Spectral and Physical Data
Solubility and Lipophilicity
Target Engagement
Anticancer Potential
- Bcl-xL Inhibition : Derivatives of 6,7-dihydro-5H-pyrido[2,3-c]pyridazine act as pro-apoptotic agents, indicating that the target compound’s scaffold could be optimized for oncology .
Comparative Data Table
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